molecular formula C20H19N5O3 B11195129 Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate

Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate

Cat. No.: B11195129
M. Wt: 377.4 g/mol
InChI Key: URZGJPDCZKLXGE-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate is a heterocyclic compound featuring a bicyclic imidazo[4,5-c]pyridine core. This structure is substituted at position 4 with a pyridin-4-yl group and at position 5 with a carbonyl-linked 2-aminobenzoate methyl ester.

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 2-[(4-pyridin-4-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate

InChI

InChI=1S/C20H19N5O3/c1-28-19(26)14-4-2-3-5-15(14)24-20(27)25-11-8-16-17(23-12-22-16)18(25)13-6-9-21-10-7-13/h2-7,9-10,12,18H,8,11H2,1H3,(H,22,23)(H,24,27)

InChI Key

URZGJPDCZKLXGE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=CC=NC=C4)N=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate typically involves multi-step organic reactions. One common approach includes the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the imidazo[4,5-C]pyridine and benzoate ester functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification process may involve recrystallization from ethanol or other suitable solvents to obtain the desired product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or imidazo[4,5-C]pyridine rings, often using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related derivatives are critical for understanding its uniqueness:

Core Structure

  • Target Compound : Imidazo[4,5-c ]pyridine core (ring junction at positions 4,5-c ).
  • Comparators : Imidazo[4,5-b ]pyridine derivatives (e.g., compounds 27g and 27d in and ), where the ring junction differs (positions 4,5-b ). This positional variance influences electronic properties and binding interactions .

Substituents

  • Target Compound: Position 4: Pyridin-4-yl group (aromatic, basic nitrogen).
  • Comparator Compounds :
    • 27g (): Piperazine-linked pyrazin-2-ylmethyl group at position 7; 1,3-dimethylpyrazole at position 2.
    • 27d (): Piperazine-linked 1-methyl-1H-1,2,4-triazol-3-ylmethyl group at position 7; same pyrazole substituent at position 2.

      These substituents enhance solubility and target affinity but lack the benzoate moiety .

Therapeutic Potential

While –2 focus on kinase inhibitors, the target compound’s benzoate group may confer distinct pharmacokinetic properties (e.g., metabolic stability) compared to the pyrazine/triazole substituents in 27g and 27d, which prioritize kinase binding . highlights benzoxazinone derivatives with unrelated scaffolds but similar characterization methods (NMR, IR, mass spectrometry) .

Data Tables

Table 2: Functional Group Impact

Functional Group Role in Target Compound Role in Comparators
Pyridin-4-yl Enhances aromatic stacking Absent
Methyl benzoate Modulates solubility/bioavailability Replaced with heterocyclic groups
Pyrazine/triazole-piperazine Absent Improves kinase binding

Research Findings

  • Characterization: All compounds (including benzoxazinones in ) rely on NMR, IR, and mass spectrometry for structural validation, confirming the reliability of these methods for complex heterocycles .
  • Bioactivity Gaps : While 27g and 27d are kinase inhibitors, the target compound’s benzoate group may redirect its mechanism toward anti-inflammatory or protease targets, though this requires experimental validation.

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